4-Borono-3-ethoxy-5-fluorobenzoic acid CAS 1620678-09-2 properties
4-Borono-3-ethoxy-5-fluorobenzoic acid CAS 1620678-09-2 properties
The following technical guide details the properties, synthesis, and strategic utility of 4-Borono-3-ethoxy-5-fluorobenzoic acid (CAS 1620678-09-2), a critical intermediate in the development of Bruton's Tyrosine Kinase (BTK) inhibitors.
Strategic Utility in Medicinal Chemistry & Kinase Inhibitor Design
Part 1: Executive Summary
4-Borono-3-ethoxy-5-fluorobenzoic acid is a highly functionalized phenylboronic acid derivative used primarily as a pharmacophore scaffold in the synthesis of small-molecule kinase inhibitors. Its structural uniqueness lies in the 3-ethoxy-5-fluoro substitution pattern flanking the boronic acid moiety. This specific steric and electronic arrangement serves two critical functions in drug design:
-
Selectivity Filter: The bulky ethoxy group and the small, electronegative fluorine atom create a distinct profile that fits into hydrophobic pockets of kinases (specifically BTK), improving selectivity against off-target kinases.
-
Synthetic Versatility: The para-positioned carboxylic acid (relative to the boronic site) allows for facile amide coupling to solubilizing tails or hinge-binding motifs, while the boronic acid serves as a handle for Suzuki-Miyaura cross-coupling to build the core biaryl structure.
Part 2: Chemical Profile & Properties[1][2]
The following data aggregates experimental values from patent literature and predictive models for boronic acid derivatives.
Physicochemical Specifications
| Property | Value / Description |
| Chemical Name | 4-Borono-3-ethoxy-5-fluorobenzoic acid |
| CAS Number | 1620678-09-2 |
| Molecular Formula | C₉H₁₀BFO₅ |
| Molecular Weight | 227.98 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, THF; Sparingly soluble in water (unless pH > 8) |
| pKa (Predicted) | Boronic Acid: ~8.2 |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen).[1][2] Hygroscopic. |
| Stability | Prone to dehydration (boroxine formation) and protodeboronation under strong basic heating. |
Spectroscopic Identification (¹H NMR)
Data sourced from Patent US9481682B2 [1].[3]
-
Solvent: DMSO-d₆ (400 MHz)
-
δ 8.40 (s, 1H): Boronic acid/Carboxylic acid proton (broad/exchangeable)[4][5][6]
-
δ 7.21 (s, 1H): Aromatic proton (Position 2 or 6)
-
δ 7.14 (d, J=7.8 Hz, 1H): Aromatic proton (Position 6 or 2)
-
δ 4.03 (q, J=7.0 Hz, 2H): Methylene of Ethoxy group (-OCH ₂CH₃)
-
δ 1.28 (t, J=6.8 Hz, 3H): Methyl of Ethoxy group (-OCH₂CH ₃)
Technical Note: The presence of varying amounts of the cyclic anhydride (boroxine) is common. NMR integration of the boronic -OH protons may vary depending on the water content of the DMSO solvent.
Part 3: Synthetic Methodology
The synthesis of CAS 1620678-09-2 relies on Directed Ortho Metalation (DoM) . This protocol is superior to halogen-lithium exchange for this specific substrate because it leverages the cooperative directing effects of the ethoxy and fluoro substituents to install the boron moiety regioselectively.
Reaction Scheme: Directed Ortho Metalation
The 3-ethoxy and 5-fluoro groups flank the 4-position. While the carboxylate (formed in situ) is a directing group, the synergistic inductive effect of the fluorine and the coordination ability of the ethoxy oxygen effectively direct the lithiation to the sterically crowded 4-position.
Figure 1: DoM pathway for the regioselective synthesis of CAS 1620678-09-2.
Detailed Experimental Protocol
Adapted from Merck Sharp & Dohme Corp Patent US9481682B2 [1].
Reagents:
-
3-Ethoxy-5-fluorobenzoic acid (1.0 eq)
-
Lithium Diisopropylamide (LDA) (3.0 eq) – Freshly prepared or high-quality commercial solution.
-
Triisopropyl borate (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried reaction vessel with 3-ethoxy-5-fluorobenzoic acid (e.g., 21.7 mmol) and anhydrous THF (30 mL). Cool the solution to -78°C under a nitrogen atmosphere.
-
Lithiation: Add LDA (65.2 mmol) dropwise over 20 minutes. Maintain internal temperature below -70°C.
-
Mechanism:[7] The first equivalent of LDA deprotonates the carboxylic acid to the lithium carboxylate. The subsequent equivalents effect the ortho-lithiation at the C4 position, stabilized by the adjacent F and OEt groups.
-
-
Equilibration: Stir the resultant solution at -78°C for 15–30 minutes to ensure complete metallation.
-
Borylation: Slowly add triisopropyl borate (26.1 mmol) dropwise.
-
Warming: Allow the mixture to warm naturally to room temperature over 2–4 hours.
-
Quench & Isolation: Quench the reaction with 1N HCl (aqueous) to pH ~3. Extract with ethyl acetate.[8][9] Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: The crude product can be triturated with n-heptane or recrystallized from acetonitrile/water to yield the white solid (Typical yield: ~50%).
Part 4: Handling & Stability (The Boroxine Equilibrium)
Researchers must be aware that 4-borono-3-ethoxy-5-fluorobenzoic acid exists in equilibrium with its cyclic trimeric anhydride (boroxine). This is not an impurity but a characteristic of the functional group.
Figure 2: Dehydration equilibrium. In aqueous basic media (Suzuki conditions), the equilibrium shifts entirely to the reactive monomeric boronate species.
Critical Handling Notes:
-
Stoichiometry: When calculating equivalents for cross-coupling, assume the material is the monomer (MW 227.98), but be prepared to add a slight excess (1.1–1.2 eq) to account for variable hydration states.
-
Protodeboronation Risk: The presence of the electron-withdrawing fluorine at C5 and the carboxylic acid at C1 makes the C-B bond susceptible to cleavage under high-temperature basic conditions.
-
Mitigation: Use mild bases (e.g., K₃PO₄ or Cs₂CO₃) rather than strong hydroxides. Keep reaction temperatures below 100°C if possible.
-
Part 5: References
-
Merck Sharp & Dohme Corp. (2016). Substituted benzamides and substituted pyridinecarboxamides as Btk inhibitors. U.S. Patent No. 9,481,682 B2. Washington, DC: U.S. Patent and Trademark Office.
-
Merck Sharp & Dohme Corp. (2015). BTK Inhibitors. European Patent No. EP 2948458 B1. European Patent Office.
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for boronic acid properties).
Sources
- 1. 2377610-08-5|(2-Fluoro-3-methoxy-5-(methoxycarbonyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. 1451392-10-1|(2-Fluoro-4-formyl-6-methoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 3. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US9481682B2 - Substituted benzamides and substituted pyridinecarboxamides as Btk inhibitors - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. globalscientificjournal.com [globalscientificjournal.com]
- 9. Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid: Practical Synthesis of Racemic and Enantiomerically Defined 3-Fluoro-5-aminolevulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
